7-Chloro-5-methylpyrazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7-2-3-10-11(7)8(9)5-6/h2-5H,1H3 |
InChI Key |
NVHQDMHTLVFHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=NN2C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. For instance, the reaction of 5-methylpyrazole with a chlorinating agent like phosphorus oxychloride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution
Key findings:
-
Chlorination with POCl₃ selectively replaces hydroxyl groups at position 7 .
-
Morpholine reacts under mild conditions via SNAr due to the electron-withdrawing effect of the pyridine ring .
Cross-Coupling Reactions
The chlorine atom participates in Pd-catalyzed couplings for functionalization:
Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Chloro derivative | 6-Fluoro-5-methylpyridin-3-yl | XPhos Pd G3, Cs₂CO₃, 85°C | 7-Arylpyrazolo[1,5-a]pyridine | 51% |
Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Chloro derivative | 2-Aminonaphthalene | PdCl₂(dppf), Cs₂CO₃, 85°C | 7-(Naphthalen-2-ylamino) derivative | 63% |
Mechanistic insight:
Redox Reactions
The methyl group and pyridine ring undergo oxidation/reduction:
Oxidation
| Substrate | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Methyl derivative | KMnO₄, acidic conditions | 5-Carboxylic acid derivative | 78% |
Reduction
| Substrate | Reductant | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Chloro derivative | H₂, Pd/C | 7-Dechloro-5-methylpyrazolo[1,5-a]pyridine | 85% |
Functionalization via Cyclization
The compound serves as a precursor in heterocycle synthesis:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| β-Dicarbonyl cyclization | Ethyl acetoacetate, AcOH, 130°C | Pyrazolo[1,5-a]pyrimidine hybrids | 72–96% |
Mechanism:
-
Enolate formation from β-dicarbonyl compounds attacks the pyridine ring, followed by oxidative dehydrogenation .
Halogen Exchange Reactions
Fluorine can replace chlorine under specific conditions:
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Chloro derivative | KF, 18-crown-6, DMF, 120°C | 7-Fluoro-5-methylpyrazolo[1,5-a]pyridine | 68% |
Formylation and Esterification
Electrophilic substitution at position 3:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0°C to RT | 3-Formyl-7-chloro-5-methylpyrazolo[1,5-a]pyridine | 89% | |
| Esterification | Ac₂O, H₂SO₄, reflux | 3-Acetyl derivative | 82% |
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
Scientific Research Applications
Medicinal Chemistry and Drug Development
7-Chloro-5-methylpyrazolo[1,5-a]pyridine derivatives have been extensively studied for their potential as kinase inhibitors. These compounds exhibit selective inhibition of protein kinases such as AXL and c-MET, which are implicated in various diseases, including cancer. The ability to selectively inhibit these kinases can lead to beneficial therapeutic effects in conditions characterized by aberrant kinase activity, such as tumors and inflammatory diseases .
Table 1: Kinase Inhibition Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 7-Chloro-5-methyl | AXL | 25 | |
| 7-Chloro-5-methyl | c-MET | 30 | |
| 7-Chloro-5-methyl-2 | AXL | 15 |
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives possess anticancer properties. For instance, certain modifications at the 7-position of the pyrazolo[1,5-a]pyridine scaffold have shown enhanced cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .
Case Study: Anticancer Efficacy
In a study investigating the anticancer potential of modified pyrazolo[1,5-a]pyridine compounds, it was found that specific substitutions at the 7-position significantly increased potency against human cancer cell lines. The compound with a sulfonamide group exhibited an EC50 value of less than 10 nM against breast cancer cells, indicating strong anticancer activity .
Antiviral Applications
Beyond their anticancer properties, this compound derivatives have also been explored for antiviral applications. Recent studies have highlighted their effectiveness against respiratory syncytial virus (RSV). Modifications at the 7-position have been shown to enhance antiviral efficacy, with certain derivatives demonstrating potent inhibitory effects on viral replication in vitro .
Table 2: Antiviral Activity of Modified Compounds
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their biological activity. Studies have shown that specific substitutions at various positions on the pyrazolo[1,5-a]pyridine scaffold can dramatically alter their potency and selectivity as therapeutic agents. For example, the introduction of methyl or sulfonamide groups at the 7-position has been linked to improved inhibitory activity against both kinases and viruses .
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Photophysical and Chemical Reactivity
- Pyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits solvatochromic behavior and high fluorescence quantum yield (Φ = 0.64), making it a pH probe. The carboxylic acid group enables intramolecular charge transfer (ICT), a property absent in the chloro-methyl derivative .
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (American Elements) shares similar substituents but features a triazolo-pyrimidine core. Its lower molecular weight (168.58 vs. 170.57) may affect solubility and reactivity .
Computational and Thermodynamic Studies
- Imidazo[1,5-a]pyridine derivatives (EGFR inhibitors) were evaluated using umbrella sampling, revealing binding free energies comparable to erlotinib. This approach could be adapted to assess 7-chloro-5-methylpyrazolo[1,5-a]pyridine derivatives .
- Thermodynamic studies of 1-substituted pyridylimidazo[1,5-a]pyridines showed hydrophobic and entropic binding to papain, suggesting similar interactions for chloro-methyl derivatives .
Biological Activity
7-Chloro-5-methylpyrazolo[1,5-a]pyridine is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring fused to a pyridine ring with a chlorine atom at the 7-position and a methyl group at the 5-position. This unique structure contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, a study synthesized several pyrazolo derivatives and evaluated their antibacterial and antibiofilm activities. The results indicated that certain derivatives showed promising inhibitory effects against bacterial strains, highlighting their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been investigated in various contexts. Research indicates that compounds within this class can inhibit specific kinases involved in cancer progression. For example, one study reported that pyrazolo[1,5-a]pyrimidine derivatives exhibited selective inhibition of PI3Kδ and PI3Kα kinases, which are crucial in cancer cell signaling pathways .
Table 1: Inhibition Potency of Pyrazolo Derivatives on PI3K Kinases
| Compound | Kinase Type | IC50 (µM) |
|---|---|---|
| This compound | PI3Kδ | 0.47 |
| Other Derivative A | PI3Kα | 0.75 |
| Other Derivative B | PI3Kδ | 0.60 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has also been explored. Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting cytokine production in immune cells. This property positions them as potential candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Kinase Inhibition : As noted earlier, the inhibition of PI3K pathways is significant in cancer therapy.
- Antibiofilm Formation : The ability to disrupt biofilm formation in bacteria suggests a mechanism that interferes with bacterial communication (quorum sensing) .
- Cytokine Modulation : The compound may influence cytokine release from immune cells, thereby altering inflammatory responses .
Case Studies
Several case studies illustrate the efficacy of pyrazolo derivatives in clinical settings:
- Anticancer Trials : A clinical trial evaluating pyrazolo[1,5-a]pyrimidine derivatives showed a reduction in tumor size in patients with specific types of cancer.
- Infection Control : Another study focused on the use of these compounds in treating chronic infections where conventional antibiotics failed.
Q & A
Basic: What are the optimized synthetic routes for 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The compound is synthesized via chlorination of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine using phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under reflux (3 h, 105°C). Post-reaction, the mixture is neutralized with NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1 v/v). Recrystallization from cyclohexane/CH₂Cl₂ yields colorless crystals with 65% efficiency .
Key Parameters:
- Reagents: POCl₃ (2.5 mL, 26.65 mmol), triethylamine (1 mL, 7 mmol).
- Purification: Column chromatography and recrystallization.
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The fused pyrazole-pyrimidine system shows coplanarity (dihedral angle 0.8°), and the phenyl ring is inclined by 9.06° relative to the fused core. Crystallographic parameters include:
Complementary Techniques:
Basic: What pharmacological targets are associated with this compound?
Methodological Answer:
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity:
- Peripheral benzodiazepine receptor ligands (e.g., anxiolytic agents).
- COX-2 inhibitors (anti-inflammatory).
- HMG-CoA reductase inhibitors (cholesterol-lowering).
- CRF1 antagonists (stress-related disorders).
Validation: Activity is confirmed via in vitro receptor-binding assays and enzyme inhibition studies. Derivatives are screened using radioligand displacement (e.g., H-PK11195 for benzodiazepine receptors) .
Advanced: What reaction mechanisms govern the synthesis of substituted derivatives?
Methodological Answer:
Substitution at position 7 occurs via nucleophilic aromatic substitution (SNAr) due to electron-deficient pyrimidine rings. For example:
- Amination: React with enaminones (e.g., 5-amino-3-phenylpyrazole) in pyridine under reflux, followed by acidification .
- Azo-coupling: Diazonium salts react with pyrazolo[1,5-a]pyrimidine cores to form arylazo derivatives (e.g., 7-amino-3-(2'-chlorophenylazo) derivatives) .
Key Optimization:
Advanced: How do crystallographic data resolve structural ambiguities?
Methodological Answer:
SC-XRD resolves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
